SIRT3-IN-2

Descripción

Propiedades

IUPAC Name |

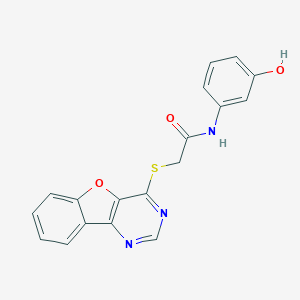

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c22-12-5-3-4-11(8-12)21-15(23)9-25-18-17-16(19-10-20-18)13-6-1-2-7-14(13)24-17/h1-8,10,22H,9H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXJUSSVHKICFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of SIRT3 Inhibitors

An in-depth technical guide or whitepaper on the core mechanism of action of SIRT3 inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound named "SIRT3-IN-2" did not yield any specific information in the public domain. This guide, therefore, provides a comprehensive overview of the general mechanism of action for Sirtuin 3 (SIRT3) inhibitors.

Executive Summary

Sirtuin 3 (SIRT3) is a primary mitochondrial NAD⁺-dependent deacetylase that plays a critical role in regulating mitochondrial function and cellular metabolism.[1] It governs key metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid β-oxidation, and oxidative stress response by deacetylating and activating numerous mitochondrial proteins.[2][3] Dysregulation of SIRT3 activity is implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][4] Consequently, the inhibition of SIRT3 has emerged as a promising therapeutic strategy. This document provides a detailed technical overview of the mechanism of action of SIRT3 inhibitors, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

The Role of SIRT3 in Cellular Homeostasis

Primarily localized in the mitochondria, SIRT3 acts as a crucial sensor of the cell's energetic state.[5] It deacetylates a wide array of mitochondrial proteins, thereby modulating their activity.[4] Key functions of SIRT3 include:

-

Metabolic Regulation: SIRT3 activates enzymes involved in the TCA cycle, fatty acid oxidation, and the electron transport chain, promoting efficient energy production.[2]

-

Oxidative Stress Reduction: It deacetylates and activates antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD or SOD2), reducing harmful reactive oxygen species (ROS).[2][4]

-

Apoptosis and Autophagy: SIRT3 is involved in the regulation of programmed cell death and cellular recycling processes.

Inhibition of SIRT3 leads to the hyperacetylation of its target proteins, which can disrupt these vital mitochondrial functions. This disruption is the core of the therapeutic hypothesis for targeting SIRT3 in diseases like certain cancers that are highly dependent on mitochondrial metabolism.[6]

Mechanism of Action of SIRT3 Inhibitors

SIRT3 inhibitors function by preventing the deacetylation of its substrate proteins.[5] This is primarily achieved through several mechanisms:

-

Competitive Inhibition: Many inhibitors compete with the NAD⁺ cofactor for binding to the catalytic site of SIRT3.[5][7]

-

Non-competitive Inhibition: Some inhibitors bind to an allosteric site on the enzyme, changing its conformation and preventing its catalytic activity.

-

Mechanism-Based Inhibition: These inhibitors, often mimicking the acetylated lysine (B10760008) substrate, form a stalled intermediate in the active site, leading to potent inhibition.[2]

The consequence of this inhibition is an increase in the acetylation levels of mitochondrial proteins, which can lead to reduced mitochondrial respiration, increased oxidative stress, and induction of apoptosis in susceptible cells.[8][9]

Signaling Pathways and Inhibitor Impact

The inhibition of SIRT3 has profound effects on several interconnected signaling pathways originating from the mitochondria.

Impact on Metabolism and Oxidative Stress

Caption: Workflow for a fluorometric SIRT3 inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm target engagement of an inhibitor with SIRT3 within a cellular context.

-

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, increasing its melting temperature.

-

Procedure:

-

Treat cultured cells with the SIRT3 inhibitor or a vehicle control.

-

Lyse the cells and heat the lysates to a range of temperatures.

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of soluble SIRT3 using Western blotting.

-

A shift to a higher melting temperature in the inhibitor-treated samples indicates target engagement. [10]

-

Western Blot Analysis of Mitochondrial Protein Acetylation

This assay assesses the downstream effect of SIRT3 inhibition in cells.

-

Principle: Inhibition of SIRT3 will lead to an increase in the acetylation of its target proteins.

-

Procedure:

-

Treat cells with the SIRT3 inhibitor.

-

Isolate mitochondria from the cells.

-

Perform Western blot analysis on the mitochondrial lysates using an antibody that recognizes acetylated lysine residues.

-

An increase in the acetyl-lysine signal in inhibitor-treated cells confirms SIRT3 inhibition. [6]Specific antibodies for acetylated forms of SIRT3 substrates (e.g., Ac-MnSOD) can also be used. [2]

-

Conclusion

SIRT3 inhibitors represent a promising class of therapeutic agents for diseases characterized by metabolic dysregulation, such as certain types of cancer. A thorough understanding of their mechanism of action, coupled with robust quantitative and cellular assays, is essential for the successful development of these compounds. This guide provides a foundational understanding of how SIRT3 inhibitors work and how they can be evaluated, serving as a valuable resource for researchers and drug developers in the field. The development of mitochondria-targeted inhibitors is a key strategy to enhance selectivity and efficacy.

References

- 1. nbinno.com [nbinno.com]

- 2. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial dysfunction caused by SIRT3 inhibition drives proinflammatory macrophage polarization in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

SIRT3-IN-2: A Technical Guide to its Function as a Sirtuin 3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SIRT3-IN-2 is a chemical compound identified as an inhibitor of Sirtuin 3 (SIRT3), a critical NAD+-dependent deacetylase located in the mitochondria. SIRT3 plays a pivotal role in regulating mitochondrial function, metabolism, and cellular stress responses. Consequently, the inhibition of SIRT3 by compounds such as this compound presents a valuable tool for investigating the physiological and pathological roles of this key mitochondrial enzyme. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, its effects on cellular signaling pathways, and detailed methodologies for its experimental application.

Core Function and Mechanism of Action

This compound functions as a direct inhibitor of the deacetylase activity of Sirtuin 3. While specific inhibitory constants such as IC50 values are not extensively published, one study has reported that this compound reduces SIRT3 activity by 39% at a concentration of 200 µM[1]. The primary mechanism of action involves the binding of this compound to the SIRT3 enzyme, thereby preventing it from deacetylating its downstream protein targets.

SIRT3 is a central regulator of mitochondrial protein acetylation, influencing a wide array of metabolic processes including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation. By inhibiting SIRT3, this compound is expected to lead to the hyperacetylation of SIRT3 target proteins, subsequently modulating their function and impacting mitochondrial homeostasis.

Quantitative Data Summary

The currently available quantitative data for this compound is limited. The table below summarizes the known inhibitory activity. Further research is required to establish a more comprehensive profile, including its IC50 value and selectivity against other sirtuin isoforms.

| Compound | Target | Activity | Concentration | Reference |

| This compound | SIRT3 | 39% inhibition | 200 µM | [1] |

Impact on Cellular Signaling Pathways

The inhibition of SIRT3 by this compound has significant implications for various cellular signaling pathways, primarily those centered around mitochondrial function and cellular metabolism.

Mitochondrial Protein Acetylation and Metabolism

SIRT3 deacetylates and activates numerous enzymes involved in energy metabolism. Inhibition of SIRT3 by this compound would logically lead to the hyperacetylation and potential inactivation of these key metabolic enzymes. This altered acetylation state can disrupt the TCA cycle, fatty acid oxidation, and the electron transport chain, ultimately affecting cellular energy production.

Signaling Pathway of SIRT3 in Mitochondrial Metabolism

Caption: this compound inhibits SIRT3, leading to increased acetylation and potential dysregulation of key metabolic enzymes.

Reactive Oxygen Species (ROS) Homeostasis

SIRT3 plays a crucial role in mitigating oxidative stress by deacetylating and activating antioxidant enzymes such as superoxide (B77818) dismutase 2 (SOD2). By inhibiting SIRT3, this compound may lead to a decrease in the activity of these enzymes, resulting in an accumulation of reactive oxygen species (ROS) and increased oxidative stress within the mitochondria.

SIRT3 Regulation of ROS Homeostasis

Caption: Inhibition of SIRT3 by this compound can disrupt ROS homeostasis, potentially leading to increased oxidative stress.

Detailed Experimental Protocols

While specific protocols for this compound are not widely published, the following are detailed methodologies for key experiments that can be adapted to study its function.

In Vitro SIRT3 Deacetylase Activity Assay

This assay is used to determine the direct inhibitory effect of this compound on SIRT3 enzymatic activity.

Materials:

-

Recombinant human SIRT3 enzyme

-

Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of SIRT3 enzyme, fluorogenic substrate, and NAD+ in assay buffer. Prepare a serial dilution of this compound in assay buffer.

-

Assay Reaction: In a 96-well plate, add assay buffer, SIRT3 enzyme, and varying concentrations of this compound or vehicle control.

-

Initiation: Initiate the reaction by adding the fluorogenic substrate and NAD+ to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition of SIRT3 activity at each concentration of this compound and determine the IC50 value.

Experimental Workflow for In Vitro SIRT3 Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound on SIRT3 deacetylase function.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of this compound to SIRT3 within a cellular context.

Materials:

-

Cultured cells expressing SIRT3

-

This compound

-

Cell lysis buffer

-

Phosphate-buffered saline (PBS)

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE and Western blotting reagents

-

Anti-SIRT3 antibody

Procedure:

-

Cell Treatment: Treat cultured cells with either this compound or a vehicle control for a specified duration.

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation.

-

Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

-

Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Supernatant Analysis: Collect the supernatant containing the soluble proteins. Quantify the total protein concentration.

-

Western Blotting: Analyze the amount of soluble SIRT3 in each sample by SDS-PAGE and Western blotting using an anti-SIRT3 antibody.

-

Data Analysis: Plot the amount of soluble SIRT3 as a function of temperature for both the treated and control groups. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Analysis of Mitochondrial Protein Acetylation

This experiment assesses the downstream effect of this compound on the acetylation status of mitochondrial proteins.

Materials:

-

Cultured cells

-

This compound

-

Mitochondrial isolation kit

-

Lysis buffer

-

Anti-acetylated-lysine antibody

-

Antibodies against specific mitochondrial proteins (e.g., SOD2, IDH2)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control.

-

Mitochondrial Isolation: Isolate mitochondria from the treated and control cells using a commercial kit or standard differential centrifugation methods.

-

Lysis and Protein Quantification: Lyse the isolated mitochondria and determine the protein concentration.

-

Western Blotting: Perform Western blot analysis on the mitochondrial lysates using an anti-acetylated-lysine antibody to assess global changes in protein acetylation. To investigate specific targets, use antibodies against acetylated forms of known SIRT3 substrates or immunoprecipitate the target protein followed by blotting with the anti-acetylated-lysine antibody.

-

Data Analysis: Quantify the band intensities to determine the relative change in protein acetylation upon treatment with this compound.

Conclusion

This compound is a valuable research tool for studying the multifaceted roles of SIRT3 in cellular physiology and disease. Its ability to inhibit SIRT3 provides a means to investigate the consequences of SIRT3 dysfunction, particularly in the context of mitochondrial metabolism and oxidative stress. The experimental protocols detailed in this guide offer a framework for researchers to further characterize the function and therapeutic potential of targeting SIRT3 with inhibitors like this compound. Further studies are warranted to fully elucidate its potency, selectivity, and in vivo efficacy.

References

Investigating Mitochondrial Acetylation with SIRT3-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial protein acetylation is a critical post-translational modification that plays a pivotal role in the regulation of metabolic homeostasis and cellular health. The acetylation status of mitochondrial proteins, which can impact their function, is primarily regulated by the NAD+-dependent deacetylase Sirtuin 3 (SIRT3). Dysregulation of SIRT3 activity and the subsequent hyperacetylation of its target proteins have been implicated in a range of pathologies, including metabolic diseases, cardiovascular disorders, neurodegenerative diseases, and cancer.

SIRT3-IN-2 is a small molecule inhibitor of SIRT3. By reducing SIRT3's deacetylase activity, this compound serves as a valuable chemical tool for studying the physiological and pathological consequences of mitochondrial protein hyperacetylation. This technical guide provides an in-depth overview of this compound, including its known biochemical activity, and detailed protocols for its application in investigating mitochondrial acetylation and associated cellular processes.

This compound: Properties and Activity

This compound was identified through virtual screening as an inhibitor of SIRT3. While a comprehensive inhibitory profile is not publicly available, the foundational data provides a basis for its use in cell-based assays.

| Property | Value | Reference |

| IUPAC Name | N-(3-hydroxyphenyl)-2-[(4-oxo-4H-furo[3,2-c]pyran-2-yl)thio]acetamide | |

| Molecular Formula | C₁₈H₁₃NO₅S | [1] |

| Molecular Weight | 351.38 g/mol | [1] |

| Reported Activity | Reduces SIRT3 activity by 39% at 200 µM | [1] |

| IC₅₀ | Not reported | |

| Selectivity Profile | Not reported |

Note: The lack of a reported IC₅₀ value and a comprehensive selectivity profile against other sirtuin isoforms (e.g., SIRT1, SIRT2) necessitates careful interpretation of experimental results. Researchers should consider performing dose-response experiments and counter-screening against other sirtuins to fully characterize the effects of this compound in their specific experimental system.

Key Mitochondrial Pathways Regulated by SIRT3

Inhibition of SIRT3 by compounds like this compound is expected to impact several key mitochondrial pathways by increasing the acetylation and altering the activity of key enzymes.

Experimental Protocols

The following protocols provide detailed methodologies for investigating the effects of this compound on mitochondrial protein acetylation and cellular function.

Assessment of Global Mitochondrial Protein Acetylation by Western Blot

This protocol details the use of western blotting to determine the overall level of protein acetylation in mitochondria isolated from cells treated with this compound.

a. Materials and Reagents:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cell culture reagents

-

Mitochondria isolation kit

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-acetylated lysine (B10760008) antibody

-

Mitochondrial loading control antibody (e.g., VDAC, COX IV)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

TBST (Tris-buffered saline with 0.1% Tween-20)

b. Experimental Workflow:

References

The Role of SIRT3 Inhibition in Cancer: A Technical Guide Focused on SIRT3-IN-2 and the Broader Implications for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of cellular metabolism and mitochondrial function. Its role in cancer is complex and context-dependent, acting as both a tumor suppressor and a promoter in different malignancies. This dual functionality has made SIRT3 an attractive target for therapeutic intervention. This technical guide explores the role of SIRT3 inhibition in cancer, with a specific focus on the inhibitor SIRT3-IN-2. Due to the limited publicly available data on this compound, this guide also incorporates extensive information on the well-characterized and selective SIRT3 inhibitor, 3-(1H-1,2,3-triazol-4-yl)pyridine (3-TYP), to provide a comprehensive understanding of the therapeutic potential and technical considerations of SIRT3 inhibition.

Introduction to SIRT3 in Cancer

SIRT3 plays a pivotal role in maintaining mitochondrial homeostasis by deacetylating and modulating the activity of a wide array of mitochondrial proteins involved in key metabolic pathways, including the tricarboxylic acid (TCA) cycle, oxidative phosphorylation (OXPHOS), and fatty acid oxidation. It is also a crucial regulator of reactive oxygen species (ROS) detoxification.

The role of SIRT3 in cancer is multifaceted:

-

Tumor Suppressor: In many cancers, SIRT3 functions as a tumor suppressor by promoting mitochondrial integrity, inhibiting the Warburg effect, and inducing apoptosis. It can stabilize p53 and suppress hypoxia-inducible factor 1-alpha (HIF-1α), a key driver of glycolytic metabolism in cancer cells.

-

Tumor Promoter: Conversely, in some cancer types, SIRT3 can act as an oncogene by supporting the metabolic adaptations required for rapid proliferation and protecting cancer cells from oxidative stress-induced apoptosis.

This dual role underscores the importance of understanding the specific context in which SIRT3 inhibition may be therapeutically beneficial.

SIRT3 Inhibitors: A Comparative Overview

Several small molecules have been developed to inhibit SIRT3 activity. While information on This compound is sparse, it has been identified as a SIRT3 inhibitor. In contrast, 3-TYP is a potent and selective inhibitor of SIRT3 and has been more extensively studied in the context of cancer research.

| Inhibitor | Target(s) | IC50 Values | Key Characteristics | Reference |

| This compound | SIRT3 | Reduces activity by 39% at 200 µM | Limited public data available. Identified through virtual screening. | [1] |

| 3-TYP | SIRT3, SIRT1, SIRT2 | SIRT3: ~16-38 nMSIRT1: ~88 nMSIRT2: ~92 nM | Potent and selective SIRT3 inhibitor. Bioisosteric analog of nicotinamide. May have off-target effects. | [2][3][4] |

Note: Due to the limited data on this compound, the remainder of this guide will focus on the effects and methodologies associated with the well-characterized SIRT3 inhibitor, 3-TYP, as a representative tool for studying SIRT3 inhibition in cancer.

Mechanism of Action of SIRT3 Inhibition in Cancer

Inhibition of SIRT3 by compounds like 3-TYP disrupts the deacetylation of its mitochondrial target proteins, leading to a cascade of cellular events that can impede cancer progression.

Induction of Apoptosis

SIRT3 inhibition has been shown to induce apoptosis in various cancer cell lines. This is achieved through multiple mechanisms:

-

Activation of JNK Signaling: SIRT3 knockdown can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn modulates the expression of proteins involved in mitochondrial fission and stress, ultimately leading to apoptosis.[4]

-

Modulation of p53: SIRT3 can deacetylate and influence the stability of the tumor suppressor protein p53. Inhibition of SIRT3 can lead to increased p53 levels, promoting apoptosis.

-

Regulation of c-Myc Stability: The oncoprotein c-Myc is a critical driver of many cancers. The SIRT3 inhibitor 3-TYP has been shown to reduce c-Myc protein stability by decreasing its phosphorylation at Ser62, thereby inhibiting primary myeloma growth.[5]

Inhibition of Cell Proliferation

By disrupting mitochondrial metabolism and inducing cell cycle arrest, SIRT3 inhibitors can effectively halt cancer cell proliferation.

Alteration of Cancer Cell Metabolism

SIRT3 is a master regulator of mitochondrial metabolism. Its inhibition can lead to:

-

Decreased ATP Production: Inhibition of SIRT3 can impair oxidative phosphorylation, leading to a reduction in cellular ATP levels.[4]

-

Increased Superoxide (B77818) Generation: By disrupting the function of antioxidant enzymes that are regulated by SIRT3, its inhibition can lead to an increase in mitochondrial superoxide levels, inducing oxidative stress.[4]

Quantitative Data on the Effects of SIRT3 Inhibition

The following table summarizes the quantitative effects of the SIRT3 inhibitor 3-TYP on various cancer cell lines.

| Cell Line | Cancer Type | Assay | Treatment | Result | Reference |

| HeLa | Cervical Cancer | Cytotoxicity Assay | 3-TYP | IC50 = 4.7 µM | [3] |

| SK-MEL-28 | Melanoma | ATP Measurement | 100 µM 3-TYP for 24 hrs | Reduction in ATP level | [6] |

| SK-MEL-28 | Melanoma | Superoxide Measurement | 100 µM 3-TYP for 24 hrs | Increase in superoxide level | [6] |

| Myeloma Cells | Multiple Myeloma | Cytotoxicity Assay | 3-TYP | High cytotoxicity and induced DNA damage | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of SIRT3 inhibitors in cancer research.

SIRT3 Enzymatic Assay

This assay is used to determine the inhibitory activity of compounds against SIRT3.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot for Mitochondrial Protein Acetylation

This technique is used to assess the acetylation status of SIRT3 target proteins in the mitochondria.

Signaling Pathways Modulated by SIRT3 Inhibition

The inhibition of SIRT3 can impact several critical signaling pathways in cancer cells.

Conclusion and Future Directions

The inhibition of SIRT3 presents a promising, albeit complex, therapeutic strategy for cancer treatment. While the specific inhibitor this compound remains poorly characterized, studies with potent and selective inhibitors like 3-TYP have demonstrated the potential of targeting SIRT3 to induce apoptosis, inhibit proliferation, and modulate the metabolism of cancer cells.

The dual role of SIRT3 as both a tumor promoter and suppressor highlights the need for a personalized medicine approach. The therapeutic window for SIRT3 inhibitors will likely depend on the specific cancer type, its metabolic phenotype, and the genetic background of the tumor.

Future research should focus on:

-

Developing more potent and selective SIRT3 inhibitors with improved pharmacokinetic properties.

-

Elucidating the precise contexts in which SIRT3 inhibition is most effective.

-

Identifying biomarkers to predict which patients are most likely to respond to SIRT3-targeted therapies.

-

Investigating the potential of combining SIRT3 inhibitors with other anticancer agents to achieve synergistic effects.

This technical guide provides a foundational understanding of the role of SIRT3 inhibition in cancer and offers practical guidance for researchers in this exciting and rapidly evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | The Double-Edged Sword of SIRT3 in Cancer and Its Therapeutic Applications [frontiersin.org]

- 5. The Selective SIRT3 Inhibitor 3-TYP Represses Primary Myeloma Growth by Reducing c-Myc Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

Navigating the Landscape of Oxidative Stress: A Technical Guide to SIRT3 Inhibition

A Note to Our Audience: Initial inquiries into the specific compound "SIRT3-IN-2" yielded no discernible data within publicly available scientific literature. Consequently, this guide has been broadened to provide a comprehensive technical overview of the impact of well-characterized Sirtuin 3 (SIRT3) inhibitors on oxidative stress. This information is intended for researchers, scientists, and drug development professionals engaged in the study of mitochondrial function and cellular stress responses.

Executive Summary

Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of cellular oxidative stress. It governs the activity of key antioxidant enzymes and maintains mitochondrial homeostasis. The use of chemical inhibitors has become an invaluable tool to probe the intricate functions of SIRT3 and to explore its therapeutic potential. This guide details the mechanisms of action of prominent SIRT3 inhibitors, their quantifiable effects on oxidative stress markers, and the experimental protocols to assess these impacts. We also visualize the core signaling pathways modulated by SIRT3 inhibition and provide a general workflow for the evaluation of novel inhibitory compounds.

The Role of SIRT3 in Oxidative Stress Regulation

SIRT3 is predominantly localized in the mitochondrial matrix, where it deacetylates and activates a suite of enzymes crucial for mitigating oxidative damage.[1] A central target of SIRT3 is Superoxide (B77818) Dismutase 2 (SOD2), a key enzyme that detoxifies superoxide radicals into hydrogen peroxide.[2] Deacetylation of specific lysine (B10760008) residues on SOD2 by SIRT3 enhances its enzymatic activity, thereby reducing the levels of reactive oxygen species (ROS) within the mitochondria.[2] Inhibition of SIRT3, therefore, leads to the hyperacetylation and inactivation of SOD2, resulting in an accumulation of mitochondrial superoxide and increased oxidative stress.[2][3]

Characterized SIRT3 Inhibitors and Their Impact on Oxidative Stress

Several small molecule inhibitors have been developed to target SIRT3. While some exhibit selectivity, others have off-target effects that must be considered in experimental design.

3-(1H-1,2,3-triazol-4-yl)pyridine (3-TYP)

3-TYP is a recognized inhibitor of SIRT3. It has been utilized in various studies to probe the functional consequences of SIRT3 inhibition.

Mechanism of Action: 3-TYP acts as a selective inhibitor of SIRT3.[4][5]

Impact on Oxidative Stress: Inhibition of SIRT3 by 3-TYP has been shown to prevent the deacetylation of SOD2. For instance, in HepG2 cells, 3-TYP was able to attenuate the melatonin-induced increases in deacetylated-SOD2 expression and SOD2 activity.[5] This suggests that 3-TYP can effectively block the SIRT3-mediated antioxidant response.

LC-0296

LC-0296 is another inhibitor that has been investigated for its effects on cancer cells, where it modulates oxidative stress levels.

Mechanism of Action: LC-0296 is a selective SIRT3 inhibitor.[3]

Impact on Oxidative Stress: In head and neck squamous cell carcinoma (HNSCC) cells, treatment with LC-0296 leads to a significant increase in ROS levels.[6] This effect is directly linked to its inhibitory action on SIRT3, as the co-administration of the antioxidant N-acetylcysteine (NAC) abrogates the increase in ROS and the associated decrease in cell viability and increase in apoptosis.[6]

AGK2

AGK2 is primarily known as a selective SIRT2 inhibitor, but it also exhibits inhibitory activity against SIRT3, albeit at a much lower potency.

Mechanism of Action: AGK2 is a selective inhibitor of SIRT2, with weaker activity against SIRT1 and SIRT3.[7]

Impact on Oxidative Stress: While direct studies on the impact of AGK2 on oxidative stress via SIRT3 inhibition are limited due to its lower potency, it is plausible that at higher concentrations, it could contribute to increased oxidative stress by inhibiting SIRT3's function. However, its primary effects at typical working concentrations are attributed to SIRT2 inhibition.

Quantitative Data on SIRT3 Inhibitors

The following tables summarize the key quantitative data for the discussed SIRT3 inhibitors.

| Inhibitor | Target(s) | IC50 (µM) | Cell Line/System | Reference |

| 3-TYP | SIRT3 | 38 | In vitro enzyme assay | [4][8] |

| SIRT1 | >100 | In vitro enzyme assay | [4] | |

| SIRT2 | >100 | In vitro enzyme assay | [4] | |

| LC-0296 | SIRT3 | 3.6 | In vitro enzyme assay | [3] |

| SIRT1 | 67 | In vitro enzyme assay | [9] | |

| SIRT2 | 33 | In vitro enzyme assay | [9] | |

| AGK2 | SIRT2 | 3.5 | In vitro enzyme assay | [7] |

| SIRT1 | 30 | In vitro enzyme assay | [7] | |

| SIRT3 | 91 | In vitro enzyme assay | [7] |

| Inhibitor | Cell Line | Treatment | Effect on Oxidative Stress | Reference |

| LC-0296 | UM-SCC-1, UM-SCC-17B (HNSCC) | 50 µM for 24h | Significant increase in ROS levels | [6] |

| 3-TYP | HepG2 | 50 µM for 12h | Attenuated melatonin-induced increase in deacetylated-SOD2 | [5] |

Experimental Protocols

Measurement of Intracellular ROS using H2DCFDA

This protocol is adapted from studies evaluating the effect of SIRT3 inhibitors on ROS levels.[6]

-

Cell Seeding: Seed cells (e.g., HNSCC cells) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of the SIRT3 inhibitor (e.g., LC-0296) or vehicle control for the specified duration (e.g., 24 hours).

-

Staining: After treatment, wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM carboxy-H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) in PBS to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

-

Measurement: After incubation, wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control cells to determine the fold change in ROS levels.

Western Blot for Acetylated SOD2

This protocol provides a general framework for assessing changes in the acetylation status of SOD2 following treatment with a SIRT3 inhibitor.[10]

-

Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Immunoprecipitation (Optional but recommended for low abundance): Incubate cell lysates with an anti-SOD2 antibody to immunoprecipitate SOD2.

-

SDS-PAGE and Transfer: Separate the protein lysates or immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated lysine (Ac-K) or a site-specific acetylated SOD2 antibody (e.g., Ac-SOD2 K68) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total SOD2 to normalize the levels of acetylated SOD2 to the total amount of the protein.

Cell Viability and Apoptosis Assays

These assays are used to determine the functional consequences of increased oxidative stress induced by SIRT3 inhibition.

-

Cell Viability (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

-

Apoptosis (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of SIRT3 in oxidative stress and a general workflow for evaluating SIRT3 inhibitors.

Caption: SIRT3 deacetylates and activates SOD2, a key mitochondrial antioxidant enzyme, to reduce reactive oxygen species (ROS) and mitigate oxidative stress. SIRT3 inhibitors block this process, leading to SOD2 hyperacetylation, increased ROS, and cellular damage.

Caption: A typical workflow for evaluating the efficacy of a SIRT3 inhibitor involves in vitro enzymatic assays to determine its potency (IC50), followed by cell-based assays to measure its impact on oxidative stress markers and cellular outcomes.

Conclusion

The inhibition of SIRT3 provides a powerful approach to understanding the intricacies of mitochondrial redox signaling and its implications in health and disease. While the specific compound "this compound" remains elusive, the study of well-characterized inhibitors like 3-TYP and LC-0296 has significantly advanced our knowledge. These compounds serve as critical tools for elucidating the downstream consequences of SIRT3 inactivation, particularly the increase in oxidative stress through mechanisms such as SOD2 hyperacetylation. The experimental protocols and workflows outlined in this guide offer a robust framework for researchers to further investigate the role of SIRT3 and to identify and characterize novel modulators of this important mitochondrial deacetylase. As research in this field progresses, a deeper understanding of the nuanced roles of SIRT3 will undoubtedly pave the way for innovative therapeutic strategies targeting a spectrum of diseases rooted in mitochondrial dysfunction and oxidative stress.

References

- 1. The SirT3 Divining Rod Points to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LC-0296 | SIRT3 inhibitor | Probechem Biochemicals [probechem.com]

- 4. 3-TYP | SIRT3 inhibitor | Probechem Biochemicals [probechem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. A Novel Sirtuin-3 Inhibitor, LC-0296, Inhibits Cell Survival and Proliferation, and Promotes Apoptosis of Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. SOD2 acetylation on lysine 68 promotes stem cell reprogramming in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apoptosis Signaling Molecules as Treatment Targets in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of SIRT3 in Oncology: A Technical Overview of its Tumor Suppression and Promotion Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound designated "SIRT3-IN-2" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the multifaceted role of Sirtuin 3 (SIRT3) in cancer biology, focusing on the therapeutic potential of modulating its activity, which is the likely context for a compound named this compound.

Executive Summary

Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of cellular metabolism, mitochondrial function, and oxidative stress.[1][2] Its role in cancer is complex and often contradictory, acting as both a tumor suppressor and a promoter depending on the specific cancer type and cellular context.[1][3] This dual functionality makes SIRT3 a compelling yet challenging therapeutic target. This document synthesizes the current understanding of SIRT3's mechanisms in oncology, provides an overview of its tumor-suppressive and pro-tumorigenic functions, and outlines experimental approaches to investigate the therapeutic potential of SIRT3 modulation.

SIRT3: A Double-Edged Sword in Cancer

SIRT3's paradoxical role in cancer stems from its central function in maintaining mitochondrial homeostasis.[1] In some cancers, SIRT3 functions as a tumor suppressor by promoting oxidative phosphorylation and limiting the production of reactive oxygen species (ROS), thereby preventing the metabolic shift towards glycolysis (the Warburg effect) that is characteristic of many tumors.[2][4] Conversely, in other contexts, by reducing cellular ROS and preventing apoptosis, SIRT3 can protect cancer cells from stress and promote their survival and proliferation.[3][5]

SIRT3 as a Tumor Suppressor

In its tumor-suppressive capacity, SIRT3 has been shown to:

-

Inhibit the Warburg Effect: By destabilizing Hypoxia-Inducible Factor 1α (HIF-1α), a key regulator of glycolytic genes, SIRT3 can suppress the metabolic reprogramming that fuels rapid tumor growth.[3][6]

-

Promote Apoptosis: In certain cancer cell lines, SIRT3 can induce apoptosis by modulating the JNK2 signaling pathway and deacetylating cyclophilin D, leading to the dissociation of hexokinase II from the mitochondria.[4][7]

-

Maintain Genomic Stability: SIRT3 is implicated in the maintenance of genomic stability, and its loss can lead to increased stress-induced superoxide (B77818) levels and genomic instability.[8]

-

Regulate p53: SIRT3 can stabilize the tumor suppressor p53 by inhibiting its degradation through the MDM2-mediated pathway.[4][9]

SIRT3 as a Tumor Promoter

Conversely, SIRT3 can promote tumorigenesis by:

-

Reducing Oxidative Stress: By deacetylating and activating antioxidant enzymes like Superoxide Dismutase 2 (SOD2) and Isocitrate Dehydrogenase 2 (IDH2), SIRT3 can lower cellular ROS levels, protecting cancer cells from oxidative damage and apoptosis.[6][10]

-

Promoting Cell Proliferation and Survival: SIRT3 can deacetylate various substrates to promote metabolic pathways that support cancer cell growth and survival.[9][11] For instance, it can activate enzymes involved in fatty acid synthesis and proline metabolism.[9][12]

-

Enhancing Chemoresistance: In some cancers, SIRT3 has been linked to resistance to chemotherapy by protecting cancer cells from drug-induced oxidative stress and apoptosis.[9]

Quantitative Data on SIRT3 Modulation in Cancer

The following table summarizes key quantitative findings from studies investigating the impact of SIRT3 modulation on various cancer models.

| Cancer Type | Model | SIRT3 Modulation | Key Quantitative Outcomes | Reference |

| Breast Cancer | Cell lines (MCF-7), Nude mice | SIRT3 overexpression | Suppressed glycolysis and proliferation. | [3] |

| Breast Cancer | SIRT3-/- MEFs | Expression of Myc or Ras | In vitro transformation and altered metabolism. | [8] |

| Breast Cancer | SIRT3-/- mice | Spontaneous | Developed ER/PR-positive mammary tumors (7 of 20 female mice over 24 months). | [8] |

| Colorectal Cancer | Cell lines | SIRT3 knockdown | Enhanced tumorigenesis in a xenograft model, augmented HIF-1α stability. | [3] |

| Hepatocellular Carcinoma | Cell lines (HepG2) | SIRT3 overexpression | Induced Bax and Fas regulated apoptosis. | [4] |

| Small-Cell Lung Cancer | Cell lines (NCI-H446) | SIRT3 overexpression | Increased Bax/Bcl-2 ratio, induced apoptosis. | [5] |

| Oral Squamous Cell Carcinoma | Cell lines | SIRT3 downregulation | Inhibited cell proliferation, enhanced sensitivity to radiation and cisplatin. | [9] |

| Tongue Cancer | Cell lines | SIRT3 knockout | Promoted apoptosis. | [9][11] |

Experimental Protocols for Investigating SIRT3 Inhibitors

The following are generalized protocols for key experiments to assess the tumor suppression potential of a SIRT3 inhibitor.

Cell Proliferation Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the SIRT3 inhibitor for 24, 48, and 72 hours.

-

MTT/XTT Assay: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.

Apoptosis Assay (Annexin V/PI Staining)

-

Treatment: Treat cancer cells with the SIRT3 inhibitor at its IC50 concentration for 24 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).

Western Blot Analysis for Signaling Pathways

-

Protein Extraction: Treat cells with the SIRT3 inhibitor, lyse the cells, and extract total protein.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against key proteins in relevant signaling pathways (e.g., SIRT3, Ac-SOD2, HIF-1α, cleaved Caspase-3, Bax, Bcl-2, p53).

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

In Vivo Tumor Xenograft Study

-

Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).

-

Treatment: Administer the SIRT3 inhibitor or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) for a specified duration.

-

Tumor Measurement: Measure tumor volume and mouse body weight regularly.

-

Endpoint Analysis: At the end of the study, excise the tumors and perform histological and immunohistochemical analysis.

Signaling Pathways and Experimental Workflows

SIRT3 Signaling in Tumor Suppression and Promotion

The following diagram illustrates the dual role of SIRT3 in cancer, highlighting its key downstream targets and opposing effects on tumor progression.

Caption: Dual roles of SIRT3 in cancer signaling.

Experimental Workflow for Evaluating a SIRT3 Inhibitor

This diagram outlines a typical workflow for the preclinical evaluation of a potential SIRT3 inhibitor for cancer therapy.

Caption: Preclinical evaluation workflow for a SIRT3 inhibitor.

Conclusion

SIRT3's context-dependent role as both a tumor suppressor and promoter underscores the complexity of targeting metabolic regulators in cancer therapy. While the inhibition of SIRT3 holds therapeutic promise for cancers where it functions as a tumor promoter, a thorough understanding of its specific role in the target malignancy is crucial. The experimental framework provided in this guide offers a systematic approach to evaluating the potential of SIRT3 inhibitors, like the conceptual this compound, for oncology applications. Further research is necessary to delineate the precise contexts in which SIRT3 inhibition would be a viable and effective anti-cancer strategy.

References

- 1. mdpi.com [mdpi.com]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. Sirtuin-3 (SIRT3) and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journaloflifesciences.org [journaloflifesciences.org]

- 5. Mitochondrial sirtuin 3 and various cell death modalities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role and Therapeutic Perspectives of Sirtuin 3 in Cancer Metabolism Reprogramming, Metastasis, and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIRT3 and Cancer: Tumor Promoter or Suppressor? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SIRT3 is a Mitochondrial Localized Tumor Suppressor Required for Maintenance of Mitochondrial Integrity and Metabolism During Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Double-Edged Sword of SIRT3 in Cancer and Its Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual Deletion of the Sirtuins SIRT2 and SIRT3 Impacts on Metabolism and Inflammatory Responses of Macrophages and Protects From Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Double-Edged Sword of SIRT3 in Cancer and Its Therapeutic Applications [frontiersin.org]

- 12. SIRT3 regulates cancer cell proliferation through deacetylation of PYCR1 in proline metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SIRT3-IN-2 in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: SIRT3 as a Therapeutic Target in Neurodegenerative Diseases

Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function, energy metabolism, and oxidative stress response.[1] Its significant expression in neurons underscores its importance in maintaining central nervous system health.[2] A growing body of evidence implicates SIRT3 dysfunction in the pathogenesis of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[2][3][4] In these conditions, the protective role of SIRT3 is often diminished, leading to mitochondrial dysfunction, increased reactive oxygen species (ROS) production, and neuronal damage.[5][6] Consequently, the modulation of SIRT3 activity, either through activation or inhibition, presents a promising therapeutic strategy. While much research has focused on SIRT3 activators to bolster its neuroprotective effects, the study of SIRT3 inhibitors is crucial for elucidating its precise roles in disease-specific pathways and for therapeutic applications where SIRT3 activity might be detrimental.

This technical guide focuses on SIRT3-IN-2, a known inhibitor of SIRT3, and its potential role in the context of neurodegenerative disease models. Due to the limited specific research on this compound in neurodegeneration, this guide will also incorporate data and protocols from studies on other well-characterized SIRT3 inhibitors, such as 3-TYP, to provide a comprehensive framework for researchers.

This compound and Other SIRT3 Inhibitors: Quantitative Data

This compound was identified through virtual screening as an inhibitor of SIRT3.[7] While extensive data on its use in neurodegenerative models is not yet available, its fundamental inhibitory activity has been characterized. For comparative purposes, data for the more widely studied SIRT3 inhibitor, 3-TYP, is also presented.

| Compound | Target | Assay Type | Quantitative Data | Reference |

| This compound | SIRT3 | In vitro enzymatic assay | Reduces SIRT3 activity by 39% at 200 µM | [7] |

| 3-TYP | SIRT3 | In vitro enzymatic assay | IC50 = 38 ± 5 µM | [2] |

| 3-TYP | SIRT1 | In vitro enzymatic assay | ~6-fold less potent than on SIRT3 | [2] |

| 3-TYP | SIRT2 | In vitro enzymatic assay | ~6-fold less potent than on SIRT3 | [2] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of SIRT3 inhibitors in neurodegenerative disease models. Below are protocols for key experiments.

In Vitro SIRT3 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for screening and characterizing SIRT3 inhibitors like this compound.

Principle: The assay measures the deacetylation of a fluorogenic-labeled acetylated peptide substrate by SIRT3. The reaction is coupled with a developer that releases a fluorescent signal proportional to the deacetylase activity.

Materials:

-

Recombinant human SIRT3 enzyme

-

SIRT3 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine (B10760008) flanked by a fluorophore and a quencher)

-

NAD+ solution

-

Developer solution

-

This compound or other test inhibitors

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 340-360 nm, Emission: 440-460 nm)

Procedure:

-

Prepare the SIRT3 enzyme, substrate, NAD+, and inhibitor solutions in SIRT3 Assay Buffer.

-

In a 96-well plate, add the assay buffer, NAD+, and the test inhibitor (this compound) at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the SIRT3 substrate to all wells.

-

Initiate the reaction by adding the recombinant SIRT3 enzyme to all wells except the negative control.

-

Immediately place the plate in the fluorometric plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

-

Determine the percent inhibition for each concentration of this compound relative to the positive control.

Cell Viability Assay in a Neurotoxicity Model (MTT Assay)

This protocol assesses the effect of SIRT3 inhibition on neuronal cell viability in the presence of a neurotoxin relevant to a specific neurodegenerative disease (e.g., Aβ for Alzheimer's, MPP+ for Parkinson's).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y for Parkinson's models, HT22 for Alzheimer's models)

-

Cell culture medium and supplements

-

Neurotoxin (e.g., Amyloid-β oligomers, MPP+, rotenone)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Spectrophotometric plate reader (absorbance at 570 nm)

Procedure:

-

Seed neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Introduce the neurotoxin to the wells (except for the vehicle control wells) to induce neurotoxicity.

-

Incubate for the desired duration (e.g., 24-48 hours).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving SIRT3 and a typical experimental workflow for evaluating a SIRT3 inhibitor.

Caption: SIRT3 signaling pathway in response to neurotoxic stress.

Caption: Workflow for evaluating a SIRT3 inhibitor in neurodegeneration.

Conclusion and Future Directions

This compound represents a tool for the chemical biology-driven exploration of SIRT3's role in cellular processes. While its specific application in neurodegenerative disease models is currently underexplored, the established importance of SIRT3 in neuronal health suggests that inhibitors like this compound could be valuable in dissecting the complex signaling pathways that go awry in these disorders. Future research should focus on characterizing the efficacy and selectivity of this compound in various neuronal cell and animal models of neurodegeneration. Such studies will be instrumental in validating SIRT3 as a therapeutic target and in the potential development of novel therapeutic strategies for these devastating diseases.

References

- 1. Sirtuin 3 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Mitochondrial SIRT3 confers neuroprotection in Huntington's disease by regulation of oxidative challenges and mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SIRT3-Mediated Deacetylation of DRP1K711 Prevents Mitochondrial Dysfunction in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of SIRT3 in neurological diseases and rehabilitation training - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sirt3 protects dopaminergic neurons from mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Understanding the Biological Targets of SIRT3 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 3 (SIRT3) is a primary mitochondrial deacetylase that plays a critical role in maintaining cellular homeostasis, particularly under conditions of metabolic stress.[1] Localized within the mitochondrial matrix, SIRT3 regulates the activity of numerous enzymes involved in key metabolic processes, including the tricarboxylic acid (TCA) cycle, oxidative phosphorylation (OXPHOS), fatty acid oxidation, and antioxidant defense.[1][2] Given its central role in mitochondrial function, SIRT3 has emerged as a significant therapeutic target for a range of diseases, including cancer and metabolic disorders. This technical guide provides an in-depth overview of the biological targets of SIRT3 inhibition, with a focus on the inhibitor SIRT3-IN-2 and other well-characterized inhibitory compounds.

This compound: A Novel Inhibitor Scaffold

This compound is a recently identified inhibitor of SIRT3, discovered through virtual screening of novel inhibitor scaffolds.[3] While extensive characterization of this compound is ongoing, initial studies have provided foundational data on its inhibitory potential.

Quantitative Data on this compound Inhibition

Data regarding the specific inhibitory activity of this compound is currently limited. The available information is summarized in the table below.

| Compound | Target | Assay Type | Concentration | % Inhibition | Reference |

| This compound | SIRT3 | Biochemical | 200 µM | 39% | [3] |

Broader Landscape of SIRT3 Inhibition and Key Biological Targets

Due to the limited public data on this compound, this guide will now broaden its scope to encompass the known biological targets of SIRT3 as identified through the use of other specific and selective inhibitors. Inhibition of SIRT3 leads to the hyperacetylation of its downstream targets, resulting in altered mitochondrial function and cellular metabolism.

Core Functions Regulated by SIRT3

SIRT3's primary role is to deacetylate and thereby activate a multitude of mitochondrial proteins. The major cellular processes impacted by SIRT3 activity, and consequently by its inhibition, include:

-

Energy Metabolism: SIRT3 is a master regulator of mitochondrial energy production. It deacetylates and activates key enzymes in the TCA cycle and the electron transport chain (ETC).[1]

-

Antioxidant Defense: SIRT3 plays a crucial role in mitigating oxidative stress by activating antioxidant enzymes.

-

Apoptosis: SIRT3 can influence programmed cell death pathways by modulating the acetylation status of proteins involved in apoptosis.

-

Mitochondrial Biogenesis: SIRT3 is involved in the quality control and creation of new mitochondria.[4]

Key Molecular Targets of SIRT3 Inhibition

The following table summarizes the key molecular targets of SIRT3 and the consequences of their hyperacetylation following SIRT3 inhibition.

| Target Protein | Cellular Pathway | Consequence of Hyperacetylation (SIRT3 Inhibition) | Supporting Inhibitors |

| Superoxide Dismutase 2 (SOD2) | Antioxidant Defense | Decreased enzymatic activity, leading to increased mitochondrial reactive oxygen species (ROS). | 3-TYP |

| Isocitrate Dehydrogenase 2 (IDH2) | TCA Cycle & Redox Balance | Decreased activity, resulting in reduced NADPH production and impaired antioxidant capacity. | YC8-02, SJ-106C |

| Components of ETC Complexes (e.g., NDUFA9 of Complex I) | Oxidative Phosphorylation | Reduced efficiency of the electron transport chain, leading to decreased ATP production. | General SIRT3 knockdown |

| Long-chain acyl-CoA dehydrogenase (LCAD) | Fatty Acid Oxidation | Impaired fatty acid metabolism. | General SIRT3 knockout |

| Cyclophilin D (CypD) | Mitochondrial Permeability Transition | Increased mitochondrial permeability transition pore opening, promoting apoptosis. | General SIRT3 inhibition |

| Ku70 | DNA Repair & Apoptosis | Reduced interaction with Bax, leading to increased apoptosis.[5] | General SIRT3 inhibition |

Signaling Pathways Modulated by SIRT3 Inhibition

The inhibition of SIRT3 has significant downstream effects on major signaling pathways that govern cellular metabolism and survival.

SIRT3 and Cellular Metabolism

Inhibition of SIRT3 disrupts the normal flow of metabolic pathways within the mitochondria. This leads to a decrease in oxidative phosphorylation and a potential shift towards glycolysis for energy production, a phenomenon often observed in cancer cells known as the Warburg effect.

Caption: Impact of SIRT3 inhibition on cellular energy metabolism.

SIRT3 and Oxidative Stress/Apoptosis

By inhibiting SIRT3, the cell's ability to manage oxidative stress is compromised. The resulting increase in ROS can damage cellular components and trigger apoptotic pathways.

Caption: Consequences of SIRT3 inhibition on oxidative stress and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of SIRT3 inhibition. Below are representative protocols for key experiments.

SIRT3 Activity Assay (Fluorometric)

This assay is designed for the sensitive evaluation of SIRT3 inhibitors.

Principle: The assay utilizes a peptide substrate containing an acetylated lysine (B10760008) residue linked to a fluorescent reporter. Upon deacetylation by SIRT3, a developing solution is added that releases the fluorophore, which can be measured.

Procedure:

-

Prepare a reaction mixture containing SIRT3 assay buffer, the fluorogenic acetylated peptide substrate, and NAD+.

-

Add the test compound (e.g., this compound) at various concentrations.

-

Initiate the reaction by adding purified recombinant SIRT3 enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the developer solution.

-

Measure the fluorescence intensity using a microplate reader (excitation ~350-360 nm, emission ~450-465 nm).

-

Calculate the percent inhibition relative to a vehicle control.

Western Blot Analysis of Mitochondrial Protein Acetylation

This method is used to assess the in-cell activity of SIRT3 inhibitors by measuring the acetylation status of its target proteins.

Procedure:

-

Culture cells to the desired confluency and treat with the SIRT3 inhibitor or vehicle control for a specified duration.

-

Harvest the cells and isolate the mitochondrial fraction using a mitochondrial isolation kit.

-

Lyse the isolated mitochondria to extract proteins.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the acetylated form of a known SIRT3 target (e.g., anti-acetyl-SOD2) or a pan-acetyl-lysine antibody.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the signal to a loading control (e.g., VDAC1).

Cellular Respiration Assay

This assay measures the effect of SIRT3 inhibition on mitochondrial oxygen consumption rate (OCR).

Procedure:

-

Seed cells in a specialized microplate for cellular respiration analysis.

-

Treat the cells with the SIRT3 inhibitor or vehicle control for the desired time.

-

Use a cellular respiration analyzer to measure the basal OCR.

-

Sequentially inject mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

Analyze the changes in OCR in inhibitor-treated cells compared to controls.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the identification and characterization of a novel SIRT3 inhibitor like this compound.

Caption: A generalized workflow for the discovery and validation of SIRT3 inhibitors.

Conclusion

SIRT3 is a pivotal regulator of mitochondrial function, and its inhibition presents a promising therapeutic strategy for various diseases. While specific data for this compound is still emerging, the broader understanding of SIRT3 biology provides a strong foundation for its continued investigation. The hyperacetylation of key mitochondrial proteins involved in metabolism and antioxidant defense upon SIRT3 inhibition leads to significant alterations in cellular physiology, including decreased ATP production, increased oxidative stress, and induction of apoptosis. Further research into the specific molecular interactions and downstream effects of this compound and other novel inhibitors will be crucial for the development of targeted therapies.

References

- 1. The role of SIRT3 in homeostasis and cellular health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dual Deletion of the Sirtuins SIRT2 and SIRT3 Impacts on Metabolism and Inflammatory Responses of Macrophages and Protects From Endotoxemia [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Sirtuin-3 (SIRT3) and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of SIRT3 Inhibition on Mitochondrial Electron Transport Chain Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a critical role in maintaining mitochondrial homeostasis and metabolic control.[1][2] It regulates a wide array of mitochondrial proteins through deacetylation, influencing key processes such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation (OXPHOS).[1][3][4] Given its central role in mitochondrial function, SIRT3 has emerged as a potential therapeutic target for a variety of diseases, including cancer and metabolic disorders.[1][3] Understanding the impact of SIRT3 inhibition on the electron transport chain (ETC) is therefore of significant interest for drug development and basic research. This technical guide provides an in-depth overview of the effects of SIRT3 inhibition on the ETC, supported by experimental data and methodologies.

The Role of SIRT3 in the Electron Transport Chain

SIRT3 is a key regulator of all five complexes of the electron transport chain.[2] It promotes efficient electron transport, leading to ATP production and reduced generation of reactive oxygen species (ROS).[1] SIRT3 deacetylates and activates multiple subunits within the ETC complexes. For instance, in Complex I, SIRT3 deacetylates NDUFA9 and NDUFS8, and its absence leads to hyperacetylation and reduced activity of this complex.[2][5] Similarly, SIRT3 targets the SDHA and SDHB subunits of Complex II, regulating its function.[2][6] The activities of Complexes I, II, and III are all reportedly reduced in SIRT3 null cells.[1] By maintaining the de-acetylated state of these proteins, SIRT3 ensures the smooth flow of electrons, optimal ATP synthesis, and minimal ROS leakage.[1]

Inhibition of SIRT3 would be expected to mimic the phenotype observed in SIRT3 knockout or knockdown models. This includes hyperacetylation of mitochondrial proteins, leading to decreased activity of the ETC complexes.[5] Consequently, this would result in reduced oxidative phosphorylation, lower ATP production, and increased oxidative stress.[1]

Quantitative Effects of SIRT3 Deficiency on the Electron Transport Chain

The following table summarizes the quantitative effects on the electron transport chain observed in SIRT3 deficient models, which are indicative of the potential effects of a SIRT3 inhibitor.

| Parameter | Model System | Observation | Reference |

| Basal ATP Levels | SIRT3-/- Mouse Embryonic Fibroblasts | Reduction in basal ATP levels. | [5] |

| Basal ATP Levels | Heart, Kidney, and Liver of SIRT3-/- Mice | Reduced by >50%. | [5] |

| Complex I Activity | Mitochondria from SIRT3-/- Animals | Selective inhibition of Complex I activity. | [5] |

| Complex I-III Activity | SIRT3 null cells | Reduced activities of complexes I-III. | [1] |

| Oxygen Consumption Rate | SIRT3 knockdown in colon cancer cells | Lowered oxygen consumption rate. | [7] |

| Mitochondrial ATP Production | SIRT3 knockdown in colon cancer cells | Decreased mitochondrial ATP production. | [7] |

| Maximal Respiration Capacity | SIRT3 knockdown in colon cancer cells | Lowered maximal respiration capacity. | [7] |

Signaling Pathways and Experimental Workflows

To visualize the role of SIRT3 and the experimental approaches to study its inhibition, the following diagrams are provided.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of SIRT3 inhibition on the electron transport chain.

1. SIRT3 Deacetylase Activity Assay

-

Objective: To determine the direct inhibitory effect of a compound on SIRT3 enzymatic activity.

-

Principle: A fluorogenic substrate is used which, upon deacetylation by SIRT3, can be cleaved by a developer to produce a fluorescent signal. The inhibitor's potency is determined by the reduction in fluorescence.

-

Methodology:

-

Recombinant human SIRT3 enzyme is incubated with the SIRT3 inhibitor at various concentrations in an assay buffer.

-

A fluorogenic acetylated peptide substrate and NAD+ are added to initiate the reaction.

-

The reaction is allowed to proceed for a set time at 37°C.

-

A developer solution containing a protease is added to stop the reaction and generate the fluorescent signal from the deacetylated substrate.

-

Fluorescence is measured using a plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

2. Mitochondrial Respiration Analysis (Seahorse XF Analyzer)

-

Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time to assess mitochondrial function.

-

Principle: The Seahorse XF Analyzer uses sensitive probes to measure the concentration of dissolved oxygen and the pH of the medium surrounding a monolayer of cells. By sequentially injecting different metabolic inhibitors, various parameters of mitochondrial respiration can be determined.

-

Methodology:

-

Cells are seeded in a Seahorse XF culture plate and treated with the SIRT3 inhibitor for the desired time.

-

The cell culture medium is replaced with a specialized assay medium.

-

The plate is placed in the Seahorse XF Analyzer.

-

Baseline OCR and ECAR are measured.

-

A series of drugs are sequentially injected:

-

Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data is analyzed to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

-

3. Western Blotting for Acetylated Proteins

-

Objective: To detect changes in the acetylation status of mitochondrial proteins, including specific ETC subunits, following treatment with a SIRT3 inhibitor.

-

Principle: Proteins from cell or mitochondrial lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated lysine (B10760008) residues or for specific acetylated forms of known SIRT3 target proteins.

-

Methodology:

-

Cells are treated with the SIRT3 inhibitor.

-

Mitochondria are isolated from the cells, or whole-cell lysates are prepared.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are loaded and separated on an SDS-polyacrylamide gel.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody (e.g., anti-acetyl-lysine or an antibody against a specific acetylated protein like Ac-SDHA).

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Membranes are often stripped and re-probed with antibodies for total protein levels as a loading control.

-

SIRT3 is a critical regulator of the mitochondrial electron transport chain. Inhibition of SIRT3 leads to hyperacetylation of ETC complex subunits, resulting in decreased activity, reduced ATP production, and increased oxidative stress. The experimental protocols outlined in this guide provide a framework for assessing the efficacy and mechanism of action of potential SIRT3 inhibitors. A thorough understanding of these effects is essential for the development of novel therapeutics targeting mitochondrial metabolism.

References

- 1. Metabolic regulation by SIRT3: implications for tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of SIRT3 in homeostasis and cellular health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual Deletion of the Sirtuins SIRT2 and SIRT3 Impacts on Metabolism and Inflammatory Responses of Macrophages and Protects From Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A role for the mitochondrial deacetylase Sirt3 in regulating energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journals.physiology.org [journals.physiology.org]

The Impact of SIRT3-IN-2 on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 3 (SIRT3) is a primary mitochondrial deacetylase that plays a critical role in maintaining mitochondrial homeostasis and metabolic function. Its inhibition presents a potential therapeutic strategy in various diseases, including certain cancers. SIRT3-IN-2 is a small molecule inhibitor of SIRT3. This technical guide provides a comprehensive overview of the effects of SIRT3 inhibition by this compound on mitochondrial function, based on available data. Due to the limited public information specifically on this compound, this document supplements its known characteristics with the broader, established consequences of SIRT3 inhibition to provide a thorough understanding for research and drug development professionals.

Introduction to SIRT3 and Its Role in Mitochondrial Function